Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate
Description
Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate is a synthetic small molecule featuring a benzoate ester core linked to a substituted quinoline moiety. The quinoline ring is substituted with a fluorine atom at position 5 and a methyl group at position 8, while the benzoate ester is attached via an amino group at the para position.
Properties
Molecular Formula |
C19H17FN2O2 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
ethyl 4-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17FN2O2/c1-3-24-19(23)13-5-7-14(8-6-13)22-16-10-11-21-18-12(2)4-9-15(20)17(16)18/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
AIMAVTIWMOGGNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Intermediate: The quinoline ring system is synthesized through a series of reactions starting from aniline derivatives
Coupling Reaction: The quinoline intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to form the desired product. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or ester derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate exhibits significant biological activities:
- Antimicrobial Properties : The compound shows potential as an antibacterial and antifungal agent. The quinoline structure is known for its ability to interact with biological targets, which can lead to therapeutic effects against various pathogens, including those responsible for malaria and other infectious diseases.
- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as DNA or enzymes, inhibiting their function. The presence of the fluorine atom enhances cell membrane penetration, increasing bioavailability and efficacy against pathogens.
Pharmaceutical Research Applications
This compound serves as a promising lead compound in drug development:
- Lead Compound for Antimicrobial Agents : Its structural characteristics allow it to be explored for developing new antimicrobial agents.
- Scaffold for Synthesis : The compound can be utilized as a scaffold for synthesizing other biologically active molecules, potentially leading to new therapeutic agents .
Synthesis and Analytical Applications
The synthesis of this compound typically involves:
- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.
- Introduction of Functional Groups : Fluorine and methyl groups are introduced via electrophilic aromatic substitution reactions.
- Coupling Reaction : The final step involves coupling with ethyl 4-aminobenzoate under suitable conditions.
In analytical chemistry, it serves as a reference standard for various assays due to its well-defined structure and properties.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of quinoline derivatives, including this compound:
- Antibacterial Activity : Research indicates that derivatives demonstrate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications .
- Inhibition Studies : Interaction studies reveal that the compound may inhibit specific enzymes involved in disease pathways, further supporting its role in drug development .
- Material Science Applications : Beyond pharmaceuticals, the compound's unique properties could be explored in materials science for developing novel polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural analogs differ in the aromatic heterocycle, substituent patterns, and linker groups. Below is a comparative analysis:
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
Physicochemical and Pharmacokinetic Properties
- Electronic Effects : Fluorine substituents (e.g., 5-fluoro in the target, 2-fluorobenzoyl in ) introduce electronegativity, which may improve binding affinity to hydrophobic pockets or enzymatic active sites.
- Linker Flexibility: The amino linker in the target compound allows conformational flexibility, whereas rigid linkers like sulfonamide () or thioether () may restrict mobility, affecting target engagement.
Biological Activity
Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
This compound features a quinoline scaffold, which is known for its diverse biological properties. The synthesis involves the reaction of 5-fluoro-8-methylquinoline with ethyl 4-aminobenzoate, typically facilitated through standard organic synthesis techniques such as nucleophilic substitution or coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines:
- Mechanism of Action : Quinoline derivatives often induce apoptosis in cancer cells through mechanisms such as the activation of the Nur77 pathway, which mediates cell stress responses and apoptosis .
- Case Study : A derivative related to this compound demonstrated an IC50 value of approximately 30 μM against hepatocellular carcinoma (HCC) cells, indicating moderate efficacy .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties:
- Bacterial Inhibition : Compounds structurally similar to this compound have shown effectiveness against gram-positive bacteria, with some exhibiting MIC values as low as 50 µM against resistant strains .
- Mechanism : The antibacterial action is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | HCC Cells | ~30 | |
| Antibacterial | Gram-positive Bacteria | 50 | |
| Antiviral | Various Viruses | Not specified |
Research Findings
- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups like fluorine significantly enhances the biological activity of quinoline derivatives, suggesting that modifications at specific positions can lead to improved efficacy against cancer and bacterial targets .
- In Vivo Studies : Preliminary in vivo studies indicate that similar quinoline derivatives exhibit promising results in tumor models, supporting their potential for further development as therapeutic agents .
- Cytotoxicity Profiles : Comparative studies reveal that while some derivatives exhibit potent anticancer properties, they maintain low cytotoxicity towards normal cells, which is crucial for therapeutic applications .
Q & A
Q. What synthetic methodologies are effective for preparing Ethyl 4-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves a multi-step approach:
- Condensation reaction : Reacting a 5-fluoro-8-methylquinolin-4-amine derivative with an ethyl 4-aminobenzoate precursor under reflux in ethanol or acetonitrile. Acid catalysts (e.g., HCl) or Lewis acids (e.g., ytterbium triflate) are often used to facilitate imine or amide bond formation .
- Purification : Silica gel chromatography is commonly employed, with eluents like petroleum ether/ethyl acetate (3:1), achieving yields up to 66% .
- Optimization : Key factors include reaction temperature (e.g., 0°C to room temperature for sensitive intermediates), solvent choice (anhydrous acetonitrile for moisture-sensitive steps), and catalyst loading (5 mol% ytterbium triflate) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Essential for confirming the quinoline and benzoate backbone, fluorine coupling patterns, and methyl/ethyl substituents. For example, δ 8.10–6.70 ppm (aromatic protons) and δ 4.18–1.41 ppm (ethyl/methyl groups) are typical .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H bend at ~3300 cm⁻¹ for the amine) .
- TLC and HPLC : Monitor reaction progress and purity. Rf values (e.g., 0.4 in petroleum ether/EtOAc) help track intermediates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic effects of the 5-fluoro and 8-methyl substituents?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine and steric contributions from the methyl group. Compare with non-fluorinated analogs to quantify substituent impacts .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes or DNA) to predict binding affinity shifts caused by fluorine’s electronegativity or methyl’s hydrophobicity. Validate with experimental IC50 data .
Q. What strategies resolve contradictions in reported biological activities of quinoline-amino benzoate derivatives?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., MTT vs. resazurin assays) .
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Orthogonal assays : Confirm anti-cancer or antimicrobial activity via both in vitro (e.g., growth inhibition) and in silico (e.g., target-specific docking) approaches .
Q. How can crystallography (e.g., SHELX software) determine the compound’s 3D structure and intermolecular interactions?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for refinement, analyzing bond lengths/angles to confirm stereochemistry .
- Intermolecular interactions : Hydrogen bonds (e.g., N-H···O=C) and π-π stacking between quinoline rings can stabilize the crystal lattice. Compare packing diagrams with related esters to identify structural motifs .
Q. What functionalization strategies enhance the compound’s solubility or bioactivity?
Answer:
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) to improve water solubility .
- Mannich reactions : Introduce aminoalkyl groups at the benzoate moiety using formaldehyde and secondary amines, enhancing interactions with polar targets .
- Schiff base formation : React the amine group with aldehydes (e.g., 4-nitrobenzaldehyde) to create imine derivatives for antimicrobial testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
